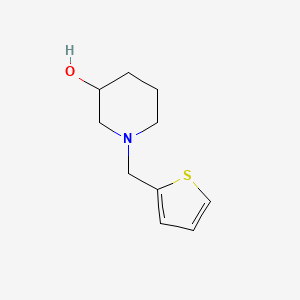

1-(Thiophen-2-ylmethyl)piperidin-3-ol

Descripción

1-(Thiophen-2-ylmethyl)piperidin-3-ol is a piperidine derivative featuring a thiophene ring attached via a methyl group at the 2-position of the heterocycle and a hydroxyl group at the 3-position of the piperidine ring.

Propiedades

Fórmula molecular |

C10H15NOS |

|---|---|

Peso molecular |

197.3 g/mol |

Nombre IUPAC |

1-(thiophen-2-ylmethyl)piperidin-3-ol |

InChI |

InChI=1S/C10H15NOS/c12-9-3-1-5-11(7-9)8-10-4-2-6-13-10/h2,4,6,9,12H,1,3,5,7-8H2 |

Clave InChI |

RYLQQBHHFIIAHU-UHFFFAOYSA-N |

SMILES canónico |

C1CC(CN(C1)CC2=CC=CS2)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Piperidin-3-ol Derivatives with Varying Substituents

1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol

- Structure: Features a 6-chloroquinoline substituent on a piperidin-4-yl group.

- Activity : Designed as a safer analog of hydroxychloroquine (HCQ) for COVID-19 treatment. Binds to the SARS-CoV-2 spike protein with enhanced safety profiles compared to HCQ .

1-(4-Octylphenethyl)piperidin-3-ol (RB-019)

- Structure : Contains a lipophilic 4-octylphenethyl chain.

- Activity : Selective sphingosine kinase 1 (SK1) inhibitor (6.1-fold selectivity over SK2). Demonstrates how lipophilic substituents enhance membrane permeability and target engagement .

- Comparison : The thiophen-2-ylmethyl group in 1-(Thiophen-2-ylmethyl)piperidin-3-ol offers less lipophilicity than 4-octylphenethyl, which may affect tissue distribution.

Impact of Hydroxyl Position on Piperidine Ring

1-[(Thiophen-3-yl)methyl]piperidin-4-ol

- Structure : Thiophene at the 3-position; hydroxyl at piperidin-4-ol.

- Activity: Not explicitly reported, but structural differences (e.g., hydroxyl position) alter hydrogen-bonding networks and molecular conformation compared to the 3-ol derivative .

1-(Tetrahydrothiophen-3-yl)piperidin-3-ol

Heterocyclic Substituent Variations

1-(Pyridin-2-yl)piperidin-3-ol

- Structure : Pyridine replaces thiophene.

1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol

Data Table: Structural and Functional Comparison of Analogs

Key Research Findings

- Hydroxyl Position : Piperidin-3-ol derivatives (e.g., RB-019) show higher enzymatic selectivity than 4-ol analogs due to spatial compatibility with active sites .

- Substituent Effects: Bulky groups (e.g., chloroquinoline) improve target specificity but may reduce bioavailability, whereas aromatic heterocycles (thiophene, pyridine) balance binding and solubility .

- Thiophene vs. Oxadiazole : Thiophene’s aromaticity favors interactions with hydrophobic pockets, while oxadiazole’s electron deficiency enhances stability in oxidative environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.